molecular formula C21H15ClN2OS2 B2827415 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 865657-98-3

2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2827415
CAS No.: 865657-98-3
M. Wt: 410.93
InChI Key: BZWUFMJDKUREES-UHFFFAOYSA-N
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Description

The compound “2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” is a chemical compound with the molecular formula C21H15ClN2OS2 . It’s a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

Thiazole, a key component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that thiazole derivatives have been associated with a wide range of biological activities . They have been used in the synthesis of various bioactive compounds .

Scientific Research Applications

Application in Polyimide Synthesis

The compound 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine contributes to the synthesis of transparent aromatic polyimides. These polyimides, synthesized using a thiophenyl-substituted benzidine, exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. Such materials are potentially useful in optoelectronics and aerospace applications (Tapaswi et al., 2015).

Involvement in Heterocyclic Chemistry

This compound plays a role in the synthesis of derivatives of thiazolo[3,2-a]pyridine and dihydropyridin-2(1H)-one. Such transformations are crucial in developing novel heterocyclic compounds, which have applications in drug development and materials science (Nedolya et al., 2018).

Formation of Pyrazolo[3,4-b]pyridines

The compound is involved in the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are key intermediates in pharmaceutical synthesis and material science. These compounds have applications in developing new chemical entities with potential biological activity (Quiroga et al., 1999).

Synthesis of Nicotinonitriles with Anti-tubercular Properties

The synthesis of pyridine derivatives including this compound has shown potential in medical research, particularly in the development of treatments for tuberculosis. One such derivative has demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Manikannan et al., 2010).

Role in Antimicrobial Compound Synthesis

Compounds derived from this molecule have been explored for their antimicrobial activities. Such research is critical in developing new antibiotics and antifungal agents, contributing significantly to public health and medicine (Wardkhan et al., 2008).

Applications in Crystallography and Material Science

This compound is also significant in the synthesis of crystal structures like methylsulphinyl derivatives, which are valuable in crystallography and materials research. Such studies enhance our understanding of molecular structures and their potential applications (Ma et al., 2018).

Future Directions

The future directions for “2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Given their diverse biological activities, these compounds could be explored for newer therapeutic possibilities .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c1-25-16-9-5-14(6-10-16)19-21(26-17-11-7-15(22)8-12-17)27-20(24-19)18-4-2-3-13-23-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWUFMJDKUREES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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